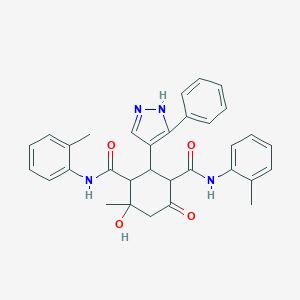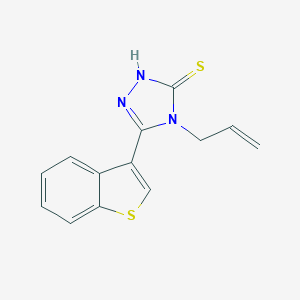![molecular formula C17H13F5N2O4 B456319 3,5-bis(difluoromethyl)-1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456319.png)
3,5-bis(difluoromethyl)-1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(difluoromethyl)-1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(difluoromethyl)-1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, including the formation of the pyrazole ring and the introduction of fluorine atoms. Common reagents used in the synthesis include difluoromethylating agents and furan derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(difluoromethyl)-1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the pyrazole ring.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 3,5-bis(difluoromethyl)-1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. Its interactions with enzymes and proteins can provide insights into the role of fluorine in biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,5-bis(difluoromethyl)-1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar fluorinated structure, used as a precursor to high-performance polymers.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound used in various chemical transformations, including borylation and hydroboration reactions.
Uniqueness
3,5-bis(difluoromethyl)-1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol stands out due to its combination of a pyrazole ring, multiple fluorine atoms, and a furan ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H13F5N2O4 |
|---|---|
Molecular Weight |
404.29g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[5-[(4-fluorophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C17H13F5N2O4/c18-9-1-3-10(4-2-9)27-8-11-5-6-13(28-11)15(25)24-17(26,16(21)22)7-12(23-24)14(19)20/h1-6,14,16,26H,7-8H2 |
InChI Key |
QFQNLRICSDJNSL-UHFFFAOYSA-N |
SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F)C(F)F |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ETHYL-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456238.png)
![methyl 2-{[5-({4-chloro-2-nitrophenoxy}methyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B456241.png)
![5-[2-(3-ethoxyphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B456242.png)

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B456248.png)
![N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B456249.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B456250.png)
![(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B456251.png)
![5-[2-(2-ethoxyphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B456252.png)
![3-[(4-bromophenoxy)methyl]-N-[3-(4-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B456253.png)

![(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B456256.png)
![N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456257.png)
